molecular formula C16H16N6O2 B2975804 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1796947-60-8

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2975804
CAS No.: 1796947-60-8
M. Wt: 324.344
InChI Key: CGSAEQAZCJXMKU-UHFFFAOYSA-N
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Description

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with an oxolane (tetrahydrofuran) ring and at the 4-position with a carboxamide-linked 2-phenyl-1,2,3-triazole moiety. Key structural attributes include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Oxolane substituent: A tetrahydrofuran group at the pyrazole’s 1-position, contributing to solubility and stereoelectronic effects.

This compound’s hybrid structure combines features of pyrazole and triazole pharmacophores, which are common in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-16(15-9-18-22(20-15)13-4-2-1-3-5-13)19-12-8-17-21(10-12)14-6-7-24-11-14/h1-5,8-10,14H,6-7,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSAEQAZCJXMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Triazole Ring Formation: The triazole ring is often formed via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Oxolane Ring Introduction: The oxolane ring can be introduced through a nucleophilic substitution reaction involving a suitable oxirane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pyrazole + Triazole Oxolane (C4H8O), Phenyl, Carboxamide ~373.4 (estimated) Potential enhanced solubility from oxolane
EN300-266178 (Enamine Ltd) Pyrazole 4-Fluorophenyl, Thiazolyl, Cyano-enamine 491.57 High lipophilicity (fluorophenyl, thiazole)
1-[5-Methyl-1-(4-Nitrophenyl)-... Pyrazole Furan/Thiophene, Methyl, Nitrophenyl Anticancer activity (chalcone hybrids)
1005612-70-3 Pyrazolo[3,4-b]pyridine Ethyl, Methyl, Phenyl, Carboxamide 374.4 Pyrazolo-pyridine scaffold (rigid structure)
Coumarin-Triazole Hybrid Coumarin + Triazole 4-Chlorobenzyl, Fluorophenethyl Fluorescence properties, enzyme inhibition
Key Observations:

Heterocyclic Core Diversity :

  • The target compound’s pyrazole-triazole hybrid contrasts with pyrazolo-pyridine (rigid, planar) and coumarin-triazole systems (fluorescent, bulky) .
  • Pyrazole-thiophene/furan hybrids () prioritize π-π interactions for anticancer activity, while the oxolane in the target may improve aqueous solubility .

Substituent Impact :

  • Oxolane vs. Aryl Groups : The oxolane’s oxygen atom enhances polarity compared to ’s 4-fluorophenyl (lipophilic) or ’s nitroaryl (electron-withdrawing) groups.
  • Carboxamide Linkage : Present in both the target and 1005612-70-3 , this group facilitates hydrogen bonding, critical for target engagement in drug design.

Biological Activity :

  • Chalcone-pyrazole hybrids () exhibit anticancer activity via apoptosis induction, suggesting the target’s triazole moiety could similarly modulate cellular pathways .
  • Pyrazolo-pyridine carboxamides () are explored as kinase inhibitors, highlighting the pharmacological relevance of such scaffolds .

Research Findings and Implications

  • Structural Uniqueness : The combination of oxolane and triazole distinguishes the target from analogs, offering a balance of solubility and target affinity.
  • Potential Applications: Based on analogs, the compound may exhibit kinase inhibition (cf. ) or antimicrobial activity (cf. ). Further in vitro studies are warranted.
  • Crystallography : SHELX software () is critical for resolving such complex structures, ensuring accurate stereochemical assignments .

Biological Activity

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with triazole and carboxamide functionalities. The method often employs click chemistry techniques, which enhance the efficiency and yield of the product.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrazole moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have shown that triazole derivatives can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cancer metabolism.
  • Antimicrobial Properties : These compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole compounds. For instance, derivatives tested against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) exhibited significant antiproliferative effects. The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.

Case Study: Thymidylate Synthase Inhibition

A study reported that certain triazole derivatives achieved IC50 values lower than standard chemotherapy agents like doxorubicin. For example:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These findings suggest that this compound may also exhibit similar properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens.

Efficacy Against Bacteria

In vitro studies have shown that this compound can inhibit the growth of:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 mg/mL
Escherichia coli10 mg/mL

These results indicate a promising potential for developing new antimicrobial agents based on this compound's structure.

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit critical enzymes involved in nucleotide synthesis.
  • Cell Cycle Arrest : These compounds may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.

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